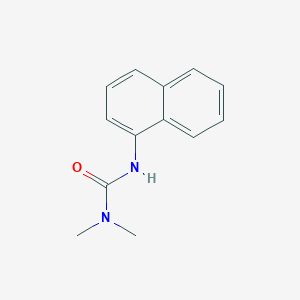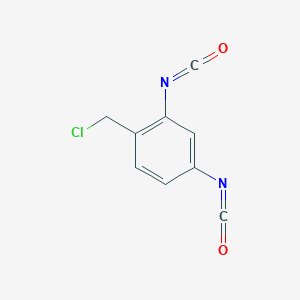
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-
Descripción general
Descripción
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, also known as PBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBIT is a derivative of hydrazine, a highly reactive and toxic compound that is commonly used in rocket fuel and as a reducing agent in organic synthesis. PBIT, on the other hand, is a stable compound that has been shown to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in cells. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the mechanism of action and potential therapeutic applications of Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-.
Biochemical and physiological effects:
Studies have shown that Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- can affect a range of biochemical and physiological processes in cells and organisms. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- has been shown to inhibit the activity of specific enzymes involved in inflammation and cancer, as well as to induce apoptosis (programmed cell death) in cancer cells. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- for use in scientific research is its stability and ease of synthesis. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- is a relatively stable compound that can be synthesized in large quantities, making it an attractive option for researchers who require large amounts of a specific compound for their experiments. However, Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-. One promising area of research is in the development of new materials for use in electronics and optoelectronics. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- has already been shown to exhibit interesting optical and electronic properties, and further research could lead to the development of new materials with even more advanced properties. Other potential areas of research include the development of new therapeutic agents for the treatment of inflammation and cancer, as well as the study of Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-'s potential applications in other fields such as catalysis and materials science.
Conclusion:
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, or Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, is a stable compound that has been extensively studied for its potential applications in scientific research. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- has been shown to exhibit a range of interesting properties, including high electron mobility and strong fluorescence, which make it a promising candidate for use in electronics and optoelectronics. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- also has potential therapeutic applications in the treatment of inflammation and cancer, and further research is needed to fully understand its mechanism of action and potential applications in other fields of research.
Aplicaciones Científicas De Investigación
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new materials for use in electronics and optoelectronics. Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- has been shown to exhibit interesting optical and electronic properties, such as high electron mobility and strong fluorescence, which make it a promising candidate for use in devices such as solar cells, light-emitting diodes, and transistors.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-2-6-13(7-3-11)15(19)18-17-10-12-4-8-14(16)9-5-12/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWQQRUMXPWHTJ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- | |
CAS RN |
51771-25-6 | |
| Record name | p-Toluic acid, (p-chlorobenzylidene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051771256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-TOLUIC (4-CHLOROBENZYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Methoxy-4-[[(3-methyl-3H-benzothiazol-2-ylidene)hydrazono]methyl]phenoxy]ethyl methacrylate](/img/structure/B3336993.png)





![Benzyl N-[(benzyloxy)carbonyl]alanylleucinate](/img/structure/B3337044.png)



![N-[(Benzyloxy)carbonyl]-N-methylglycylvaline](/img/structure/B3337068.png)

